molecular formula C13H17N3 B12624205 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918519-69-4

5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12624205
CAS No.: 918519-69-4
M. Wt: 215.29 g/mol
InChI Key: AKJKYBFCQDGQIB-UHFFFAOYSA-N
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Description

5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both piperidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of lithiated intermediates followed by cyclization and functional group transformations . The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by occupying the active site and preventing substrate binding . The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its combined piperidine and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, distinguishing it from other similar compounds .

Biological Activity

5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core substituted with a 4-methylpiperidine moiety. This structural configuration is significant for its interaction with biological targets.

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds can act as inhibitors for various enzymes and receptors. Specifically, they have been studied for their roles in:

  • Kinase Inhibition : Compounds similar to this compound have shown efficacy in inhibiting kinases involved in cancer progression. For instance, certain derivatives have been identified as potent inhibitors of DYRK1A, a kinase implicated in neurodegenerative diseases and cancer .
  • Anti-inflammatory Activity : Studies demonstrate that these compounds can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Biological Activity IC50 (µM) Cell Line/Model Reference
DYRK1A Inhibition0.064Enzymatic Assay
Anti-inflammatory Effect0.577BV2 Microglial Cells
Cytotoxicity against MCF-70.64Human Breast Cancer Cell Line
Cytotoxicity against A5490.41Human Lung Cancer Cell Line

Case Study 1: DYRK1A Inhibition

Case Study 2: Anti-cancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 and A549. The observed IC50 values indicate promising activity that warrants further exploration in vivo .

Properties

CAS No.

918519-69-4

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

5-(4-methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H17N3/c1-10-3-6-16(7-4-10)12-8-11-2-5-14-13(11)15-9-12/h2,5,8-10H,3-4,6-7H2,1H3,(H,14,15)

InChI Key

AKJKYBFCQDGQIB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CN=C3C(=C2)C=CN3

Origin of Product

United States

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